molecular formula C21H16Cl2N2O5S B11296483 2-Acetyl-4-chlorophenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Acetyl-4-chlorophenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11296483
M. Wt: 479.3 g/mol
InChI Key: BXSGVTQKCHQALE-UHFFFAOYSA-N
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Description

2-Acetyl-4-chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4-methylpyrimidine and 2-methylbenzenesulfonyl chloride, under controlled conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst.

    Chlorination: The chlorination of the phenyl ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Amino or thiol derivatives of the original compound.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

2-Acetyl-4-chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetyl-4-chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-4-methylphenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate
  • 4-Acetyl-2-chloropyridine
  • 5-Chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate

Uniqueness

2-Acetyl-4-chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

Molecular Formula

C21H16Cl2N2O5S

Molecular Weight

479.3 g/mol

IUPAC Name

(2-acetyl-4-chlorophenyl) 5-chloro-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H16Cl2N2O5S/c1-12-5-3-4-6-14(12)11-31(28,29)21-24-10-17(23)19(25-21)20(27)30-18-8-7-15(22)9-16(18)13(2)26/h3-10H,11H2,1-2H3

InChI Key

BXSGVTQKCHQALE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=C(C=C(C=C3)Cl)C(=O)C)Cl

Origin of Product

United States

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